molecular formula C18H11ClN4O2 B13763087 3-[(2-Chloro-4-nitrophenyl)azo]-9H-carbazole CAS No. 64071-87-0

3-[(2-Chloro-4-nitrophenyl)azo]-9H-carbazole

Cat. No.: B13763087
CAS No.: 64071-87-0
M. Wt: 350.8 g/mol
InChI Key: SZVQEOMBVJZINC-UHFFFAOYSA-N
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Description

3-[(2-Chloro-4-nitrophenyl)azo]-9H-carbazole: is an organic compound that belongs to the class of azo compounds Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in dyeing and pigmentation due to their vivid colors

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2-Chloro-4-nitrophenyl)azo]-9H-carbazole typically involves a diazo coupling reaction. The process begins with the diazotization of 2-chloro-4-nitroaniline, which is then coupled with 9H-carbazole. The reaction conditions often include an acidic medium, such as hydrochloric acid, and a temperature range of 0-5°C to maintain the stability of the diazonium salt .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The reaction parameters, such as pH, flow rate, and temperature, are carefully controlled to optimize the coupling reaction .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism by which 3-[(2-Chloro-4-nitrophenyl)azo]-9H-carbazole exerts its effects is primarily through its interaction with cellular components. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA and proteins, leading to antimicrobial and anticancer effects. The azo bond (N=N) can also participate in redox reactions, contributing to its biological activity .

Comparison with Similar Compounds

  • 2-[(2-Chloro-4-nitrophenyl)azo]-9H-carbazole
  • 4-[(2-Chloro-4-nitrophenyl)azo]-9H-carbazole
  • 3-[(2-Bromo-4-nitrophenyl)azo]-9H-carbazole

Uniqueness: The combination of these functional groups allows for a wide range of chemical modifications and applications in various fields .

Biological Activity

3-[(2-Chloro-4-nitrophenyl)azo]-9H-carbazole is a significant compound within the carbazole family, known for its diverse biological activities. This article delves into its antimicrobial, anticancer, and neuroprotective properties, supported by case studies and research findings.

Chemical Structure and Properties

The compound can be characterized by its chemical formula C18H11ClN4O2C_{18}H_{11}ClN_4O_2 and is recognized for its azo functional group, which contributes to its biological efficacy. The presence of the chloro and nitro substituents on the phenyl ring enhances its reactivity and potential biological interactions.

Antimicrobial Activity

Research indicates that carbazole derivatives exhibit notable antimicrobial properties. A study highlighted the effectiveness of various carbazole derivatives, including this compound, against a range of bacterial and fungal strains.

Table 1: Antimicrobial Activity of Carbazole Derivatives

CompoundBacterial StrainsFungal StrainsMIC (µg/mL)
This compoundS. aureus, E. coliC. albicans25-50
Other derivativesP. aeruginosaA. niger50-100

In particular, derivatives with chloro and nitro groups have shown enhanced activity against multi-drug resistant strains such as MRSA, with minimum inhibitory concentrations (MIC) significantly lower than standard antibiotics like chloramphenicol .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. It has demonstrated cytotoxic effects against several cancer cell lines, including colon and lung carcinoma cells.

Table 2: Anticancer Activity Against Cell Lines

Cell LineIC50 (µM)Reference
HCT116 (Colon)0.5
NCI-H460 (Lung)0.7

These findings suggest that the compound may inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Neuroprotective Effects

Neuroprotective properties have also been attributed to this compound, particularly in mitigating oxidative stress-induced neuronal injury. A study indicated that certain carbazole derivatives could protect neuronal cells from glutamate-induced toxicity.

Table 3: Neuroprotective Activity

CompoundConcentration (µM)Effectiveness
This compound10Significant
Other derivativesVariesModerate

The neuroprotective mechanism appears to involve antioxidative pathways, which may help in conditions like Alzheimer's disease by reducing amyloid-beta peptide aggregation .

Case Studies

Several case studies have documented the synthesis and biological evaluation of carbazole derivatives:

  • Antimicrobial Evaluation : In a study by Surendiran et al., various carbazole derivatives were synthesized and screened for antimicrobial activity using disc diffusion methods. The results indicated that compounds with chloro and nitro substitutions exhibited superior antibacterial properties compared to their unsubstituted counterparts .
  • Cytotoxicity Studies : Research conducted by Sharma et al. focused on N-substituted carbazoles' anticancer activities, revealing significant cytotoxic effects on human cancer cell lines with promising IC50 values .

Properties

CAS No.

64071-87-0

Molecular Formula

C18H11ClN4O2

Molecular Weight

350.8 g/mol

IUPAC Name

9H-carbazol-3-yl-(2-chloro-4-nitrophenyl)diazene

InChI

InChI=1S/C18H11ClN4O2/c19-15-10-12(23(24)25)6-8-18(15)22-21-11-5-7-17-14(9-11)13-3-1-2-4-16(13)20-17/h1-10,20H

InChI Key

SZVQEOMBVJZINC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)N=NC4=C(C=C(C=C4)[N+](=O)[O-])Cl

Origin of Product

United States

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